molecular formula C19H14O2 B018443 (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione CAS No. 56688-82-5

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione

Cat. No.: B018443
CAS No.: 56688-82-5
M. Wt: 274.3 g/mol
InChI Key: YACSHPRFFGCFKV-UHFFFAOYSA-N
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Description

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione is a complex organic compound with a unique structure that includes a furo[3,4-d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable imidazole derivative, followed by a cyclization reaction to form the furo[3,4-d]imidazole core. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, minimizing waste and optimizing reaction conditions. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol or amine derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3aS-cis)-1,3-dibenzyltetrahydro-1H-thieno[3,4-d]imidazole-2,4-dione: Similar structure but with a thieno ring instead of a furo ring.

    1,3-dibenzyltetrahydro-1H-imidazole-2,4-dione: Lacks the furo ring, making it less complex.

Uniqueness

(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione is unique due to its furo[3,4-d]imidazole core, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

56688-82-5

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

3-methyl-3-naphthalen-1-yl-2-benzofuran-1-one

InChI

InChI=1S/C19H14O2/c1-19(17-11-5-4-10-15(17)18(20)21-19)16-12-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3

InChI Key

YACSHPRFFGCFKV-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4

SMILES

C1C2C(C(=O)O1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=CC=CC=C43

28092-62-8

Synonyms

cis-Tetrahydro-1,3-bis(phenylmethyl)-1H-furo[3,4-d]imidazole-2,4-dione; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis method for (3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione described in the research?

A1: The research article highlights several advantages of the new synthesis method for this compound []. These advantages include:

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